chemical structure and physical properties of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile
chemical structure and physical properties of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile
An In-depth Technical Guide to 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The document delineates its chemical structure, identifiers, and physicochemical properties. Furthermore, it offers detailed, field-proven protocols for spectroscopic characterization and proposes a robust synthesis pathway grounded in established chemical principles. By contextualizing the molecule's structural motifs—the aminopyrazole core and the benzonitrile substituent—within the broader landscape of pharmacologically active agents, this guide serves as a critical resource for researchers exploring its potential therapeutic applications.
Compound Identification and Chemical Structure
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is attached to a benzonitrile group at the N1 position. The pyrazole ring itself is substituted with a methyl group at position 3 and an amino group at position 5.
The structural arrangement combines two key pharmacophores: the pyrazole ring, a well-known "privileged structure" in medicinal chemistry, and the benzonitrile moiety, which is present in numerous bioactive compounds.[1][2][3]
Caption: Key structural features of the target compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile | [4] |
| CAS Number | 1152945-26-0 | [4] |
| Molecular Formula | C₁₁H₁₀N₄ | [4] |
| Molecular Weight | 198.23 g/mol | [4] |
| Canonical SMILES | CC1=NN(C2=CC=C(C#N)C=C2)C(N)=C1 | [4] |
| InChI Key | NVFOIKXHXYHGCH-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD11621789 | [4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions. While extensive experimental data for this specific molecule is not widely published, key parameters can be computed or inferred from its structure.
Table 2: Known and Computed Physicochemical Properties
| Property | Value | Notes |
| Purity | ≥95% | As commonly supplied by chemical vendors.[4] |
| LogP | 1.31 | A computed value indicating moderate lipophilicity.[4] |
| Hydrogen Bond Acceptors | 3 | (Two pyrazole nitrogens, one nitrile nitrogen).[4] |
| Hydrogen Bond Donors | 1 | (The amino group).[4] |
| Melting Point | Not reported | Experimental determination via DSC is recommended. |
| Aqueous Solubility | Not reported | Experimental determination via nephelometry or HPLC-based methods is recommended. |
Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
-
Rationale: DSC provides a precise melting point (Tₘ) and detects potential impurities or polymorphic forms.
-
Methodology:
-
Calibrate the DSC instrument using an indium standard.
-
Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.
-
Place both pans into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 250 °C).
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
Spectroscopic Characterization
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics and standard protocols for data acquisition.
Caption: Workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
δ 8.0-7.8 ppm (d, 2H): Aromatic protons ortho to the nitrile group.
-
δ 7.7-7.5 ppm (d, 2H): Aromatic protons meta to the nitrile group.
-
δ 6.0-5.5 ppm (s, 1H): Proton on the C4 of the pyrazole ring.
-
δ 5.5-5.0 ppm (s, broad, 2H): Protons of the -NH₂ group.
-
δ 2.2 ppm (s, 3H): Protons of the -CH₃ group.
-
-
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
δ 160-150 ppm: C3 and C5 carbons of the pyrazole ring.
-
δ 140-120 ppm: Aromatic carbons.
-
δ ~118 ppm: Nitrile carbon (-C≡N).
-
δ ~110 ppm: Benzylic carbon attached to the pyrazole ring.
-
δ ~90 ppm: C4 carbon of the pyrazole ring.
-
δ ~15 ppm: Methyl carbon (-CH₃).
-
-
Experimental Protocol:
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.[5]
-
Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer.
-
Acquire ¹³C NMR spectra, typically requiring a longer acquisition time.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
Infrared (IR) Spectroscopy
-
Predicted Characteristic Peaks (ATR):
-
3450-3300 cm⁻¹ (two bands): N-H stretching of the primary amine.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl group).
-
~2230 cm⁻¹ (sharp, medium): C≡N stretching of the nitrile group.[6]
-
1640-1550 cm⁻¹: N-H bending and C=N/C=C ring stretching.
-
-
Experimental Protocol:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Predicted m/z:
-
[M+H]⁺: 199.10
-
Molecular Ion (EI): 198.09
-
-
Experimental Protocol (LC-MS with ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into the electrospray ionization (ESI) source via direct injection or through an HPLC system.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Proposed Synthesis Pathway
The synthesis of N-aryl pyrazoles is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with an arylhydrazine.[7] For 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile, a logical and efficient pathway involves the reaction between (4-cyanophenyl)hydrazine and 3-aminocrotononitrile.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Cyclocondensation
-
Rationale: This one-pot reaction is a convergent and atom-economical method for constructing the substituted pyrazole ring system. Acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization/dehydration steps.
-
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-cyanophenyl)hydrazine hydrochloride (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent. To this suspension, add 3-aminocrotononitrile (1.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-cold water or a dilute sodium bicarbonate solution to neutralize the acetic acid.
-
Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, pure compound.
-
Confirmation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.
-
Potential Applications in Drug Discovery
While specific biological activities for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile are not extensively documented, its structural components suggest significant potential as a scaffold for drug development.
-
The Pyrazole Core: The pyrazole nucleus is a cornerstone of medicinal chemistry.[2][3] It is found in numerous FDA-approved drugs, including the potent anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the anti-obesity drug Rimonabant , and the H2-receptor agonist Betazole .[2][3] The diverse pharmacological profile of pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, antidepressant, and antiviral activities.[1][7]
-
The Benzonitrile Moiety: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its presence can enhance binding affinity and modulate pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Insights: The combination of the electron-donating amino group and the electron-withdrawing nitrile group on opposite ends of the molecule creates a distinct electronic profile. The methyl group provides a lipophilic contact point. These features make the compound an attractive starting point for library synthesis to explore SAR for various biological targets, such as kinases, which are often inhibited by heterocyclic compounds.
Safety and Handling
Based on supplier safety data sheets, this compound should be handled with care in a laboratory setting.[4]
-
Hazard Statements:
-
Precautionary Measures:
-
Use only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
References
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [Link]
-
4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile - PubChem. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]
-
4-[(5-amino-3-ethyl-1H-pyrazol-4-yl)methyl]benzonitrile - NextSDS. [Link]
-
Pyrazoles database - synthesis, physical properties. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile - Chemsrc. [Link]
-
4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c1225066273="" class="ng-star-inserted">2H_2)sulfonamide - PubChem. [Link] -
4-[[6-(1H-pyrazol-5-yl)-3-pyridinyl]oxymethyl]benzonitrile - PubChem. [Link]
-
4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC. [Link]
-
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC. [Link]
-
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one - ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]
-
Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl) - PMC. [Link]
-
3(5)-aminopyrazole - Organic Syntheses Procedure. [Link]
-
TELESCOPING SYNTHESIS OF 5-AMINO-4-NITROSO-1-ALKYL-1H-PYRAZOLE SALTS - Googleapis.com. [Link]
-
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- - NIST WebBook. [Link]
-
4-Amino-3-chloro-5-methyl benzonitrile - NIST WebBook. [Link]
-
Publications - OSU Mass Spectrometry Center - Oregon State University. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole - Google P
-
3-methyl pyrazole-5-one - ChemBK. [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chem.washington.edu [chem.washington.edu]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
